Technical Monograph: Ethyl 2-(4-methoxybenzamido)acetate
Technical Monograph: Ethyl 2-(4-methoxybenzamido)acetate
Executive Summary
Ethyl 2-(4-methoxybenzamido)acetate , also known as Ethyl 4-methoxyhippurate , is a specialized amino acid derivative serving as a critical intermediate in the synthesis of peptidomimetics, neuroactive ampakine analogs, and metabolic standards for glycine conjugation pathways.
This guide provides a rigorous technical analysis of its physicochemical profile, validated synthesis protocols, and spectroscopic characterization, designed for researchers requiring high-purity scaffolds for medicinal chemistry campaigns.
Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| CAS Number | 51220-57-6 |
| IUPAC Name | Ethyl 2-[(4-methoxybenzoyl)amino]acetate |
| Common Synonyms | Ethyl 4-methoxyhippurate; N-(4-Methoxybenzoyl)glycine ethyl ester |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Physical State | Crystalline Solid (White to Off-white) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in Water |
| LogP (Predicted) | ~1.5 - 1.8 (Lipophilic, membrane permeable) |
Synthetic Pathways & Optimization
The most robust synthesis utilizes a Schotten-Baumann acylation approach, coupling 4-methoxybenzoyl chloride (Anisoyl chloride) with glycine ethyl ester hydrochloride. This method is preferred over DCC/EDC coupling due to higher atom economy and simplified purification.
Protocol: Schotten-Baumann Acylation
Reagents:
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Glycine ethyl ester hydrochloride (1.0 equiv)[1]
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4-Methoxybenzoyl chloride (1.05 equiv)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)
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Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
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Preparation : In a round-bottom flask equipped with a drying tube (CaCl₂), suspend Glycine ethyl ester HCl (10 mmol) in anhydrous DCM (30 mL).
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Deprotonation : Cool the suspension to 0°C in an ice bath. Add TEA (22 mmol) dropwise over 10 minutes. The solution will clarify as the free amine is liberated.
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Acylation : Add 4-Methoxybenzoyl chloride (10.5 mmol) dissolved in DCM (5 mL) dropwise to the reaction mixture, maintaining the temperature below 5°C to prevent bis-acylation.
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Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours . Monitor by TLC (Hexane:EtOAc 1:1). The product typically appears at R_f ~0.4–0.5.
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Workup (Critical for Purity) :
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Wash the organic layer sequentially with:
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1M HCl (2 x 15 mL) – Removes unreacted amine/TEA.
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Sat. NaHCO₃ (2 x 15 mL) – Removes unreacted acid chloride (hydrolyzed to acid).
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Brine (1 x 15 mL).
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification : Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required.
Visualization: Synthesis & Mechanism
The following diagram illustrates the reaction flow and the critical workup logic to ensure removal of specific impurities.
Caption: Step-by-step reaction workflow emphasizing the removal of specific impurities at each extraction stage.
Spectroscopic Characterization (Validation)
To validate the identity of the synthesized compound, the following NMR signals are diagnostic.
¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:
| Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Amide NH | 6.50 – 6.80 | Broad Triplet (t) | 1H | Characteristic of glycine amides; exchangeable with D₂O. |
| Aromatic (Ortho) | 7.75 – 7.85 | Doublet (d, J=8.8Hz) | 2H | Protons adjacent to carbonyl (deshielded). |
| Aromatic (Meta) | 6.90 – 7.00 | Doublet (d, J=8.8Hz) | 2H | Protons adjacent to methoxy (shielded). |
| Glycine α-CH₂ | 4.20 – 4.25 | Doublet (d, J=5.0Hz) | 2H | Couples with NH; collapses to singlet on D₂O shake. |
| Ester -OCH₂- | 4.20 – 4.30 | Quartet (q, J=7.0Hz) | 2H | Typical ethyl ester methylene (often overlaps with Gly-CH₂). |
| Methoxy -OCH₃ | 3.85 | Singlet (s) | 3H | Strong, sharp singlet; key purity indicator. |
| Ester -CH₃ | 1.30 | Triplet (t, J=7.0Hz) | 3H | Terminal methyl group. |
Applications in Drug Development
Peptidomimetic Scaffolds
Ethyl 2-(4-methoxybenzamido)acetate serves as a "C-capped" building block. The ethyl ester protects the carboxylic acid, allowing the 4-methoxybenzoyl group to act as a stable, lipophilic N-terminal cap. This motif is frequently used to:
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Enhance metabolic stability of peptide drugs against aminopeptidases.
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Increase blood-brain barrier (BBB) permeability due to the lipophilic anisoyl group.
Metabolic Standards (Glycine Conjugation)
This compound is the ethyl ester of 4-Methoxyhippuric acid . In metabolic studies, it is used as a reference standard to track the glycine conjugation pathway (Phase II metabolism) of 4-methoxybenzoic acid derivatives.
Intermediate for Ampakine Analogs
While not an Ampakine itself, the N-anisoyl glycine core is structurally homologous to portions of the racetam and ampakine families (e.g., Noopept). It allows for the rapid synthesis of novel ligands by reacting the ester with diverse amines to form functionalized diamides.
Caption: Divergent synthetic utility of the ethyl ester scaffold in medicinal chemistry.
Safety & Handling (SDS Summary)
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Signal Word : WARNING
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Hazard Statements :
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage : Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) for long-term stability to prevent hydrolysis.
References
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PubChem Compound Summary . Ethyl 2-(4-methoxybenzamido)acetate (CID 1902467). National Center for Biotechnology Information. [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann Protocols).
